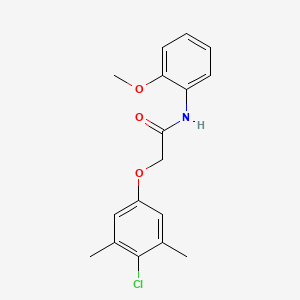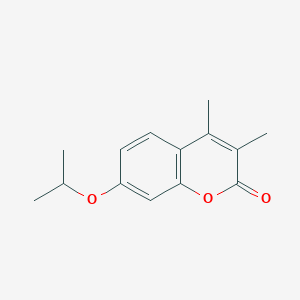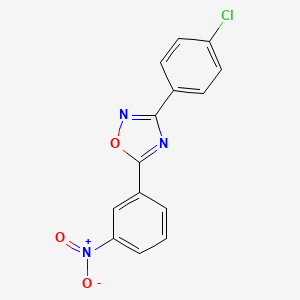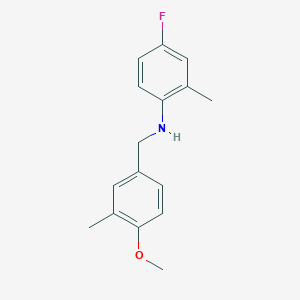![molecular formula C17H12F3NO3 B5712740 N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, commonly known as TAK-915, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 has been studied extensively for its potential use in the treatment of sleep disorders, addiction, and obesity.
Mécanisme D'action
TAK-915 is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is primarily expressed in the lateral hypothalamus and is involved in the regulation of sleep-wake cycle, feeding behavior, and reward processing. TAK-915 blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, which leads to a decrease in the activity of orexin neurons and a reduction in the release of dopamine in the mesolimbic reward system.
Biochemical and Physiological Effects:
TAK-915 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase slow-wave sleep in animal models of insomnia. TAK-915 has also been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been shown to reduce food intake and body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-915 has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which allows for the study of the specific effects of blocking this receptor. TAK-915 has also been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, TAK-915 has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal models. In addition, TAK-915 has a low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of TAK-915. One potential area of research is the use of TAK-915 in the treatment of other sleep disorders, such as narcolepsy. Another potential area of research is the use of TAK-915 in the treatment of other addictive behaviors, such as alcohol addiction. In addition, further research is needed to understand the long-term effects of TAK-915 on sleep and behavior.
Méthodes De Synthèse
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 2-furancarboxaldehyde with 3-(trifluoromethyl)aniline to form N-(2-furylmethyl)-3-(trifluoromethyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid to form the final product, TAK-915.
Applications De Recherche Scientifique
TAK-915 has been extensively studied for its potential therapeutic applications. It has been shown to improve sleep latency and sleep duration in animal models of insomnia. TAK-915 has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In addition, TAK-915 has been studied for its potential use in the treatment of obesity. It has been shown to reduce food intake and body weight in animal models of obesity.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)14-6-7-15(24-14)16(22)21-10-13-5-2-8-23-13/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZNVLNKOOBNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)

![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)

![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)

